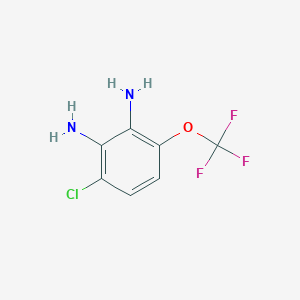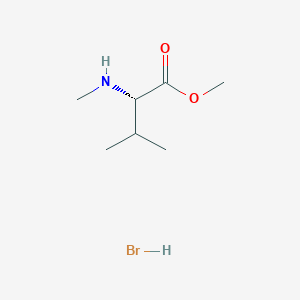
Methyl N-methyl-L-valinate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-methyl-L-valinate hydrobromide is a chemical compound with the molecular formula C7H16BrNO2. It is a derivative of valine, an essential amino acid, and is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-methyl-L-valinate hydrobromide typically involves the esterification of N-methyl-L-valine with methanol in the presence of a strong acid catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum efficiency, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-methyl-L-valinate hydrobromide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-methyl-L-valinate hydrobromide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl N-methyl-L-valinate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl L-valinate
- N-methyl-L-valine
- Methyl N-methyl-D-valinate
Uniqueness
Methyl N-methyl-L-valinate hydrobromide is unique due to its specific structural configuration and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H16BrNO2 |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrobromide |
InChI |
InChI=1S/C7H15NO2.BrH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 |
InChI Key |
OIBDDGOZQRWGLH-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC.Br |
Canonical SMILES |
CC(C)C(C(=O)OC)NC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)

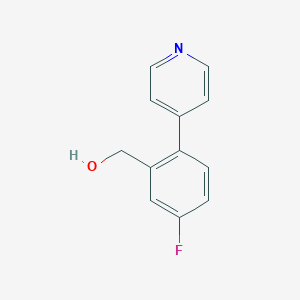
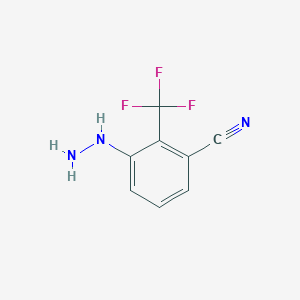
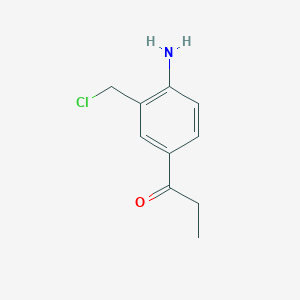
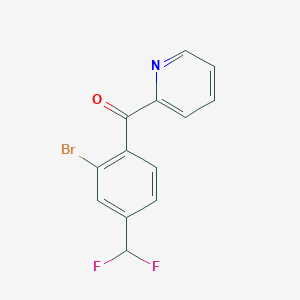

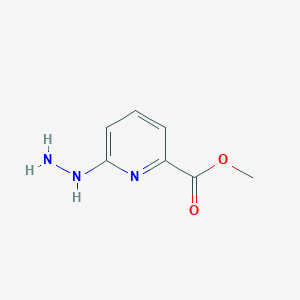
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
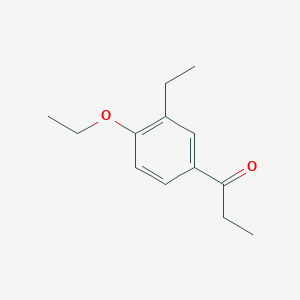
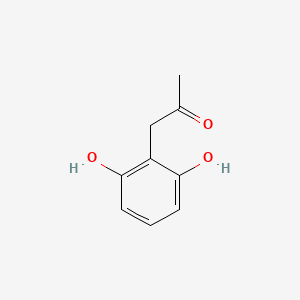

![{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile](/img/structure/B14059829.png)
